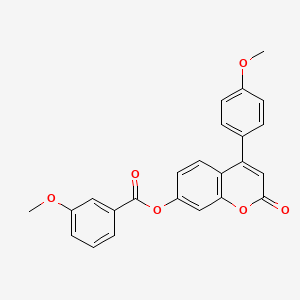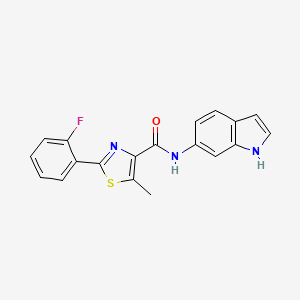![molecular formula C26H22O3 B11153496 5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153496.png)
5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is an organic compound that belongs to the class of furochromenes. This compound is characterized by a fused ring system that includes a furan ring and a chromene ring, with additional substituents such as butyl, methyl, and naphthyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the chromene ring: This involves the cyclization of a phenol derivative with an aldehyde or ketone.
Introduction of substituents: The butyl, methyl, and naphthyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Influencing signaling pathways: Altering the activity of key signaling molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
5-butyl-9-methyl-3-(2-phenyl)-7H-furo[3,2-g]chromen-7-one: Similar structure but with a phenyl group instead of a naphthyl group.
5-butyl-9-methyl-3-(2-thienyl)-7H-furo[3,2-g]chromen-7-one: Similar structure but with a thienyl group instead of a naphthyl group.
Uniqueness
The presence of the naphthyl group in 5-butyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one imparts unique chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H22O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-butyl-9-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H22O3/c1-3-4-7-19-13-24(27)29-26-16(2)25-22(14-21(19)26)23(15-28-25)20-11-10-17-8-5-6-9-18(17)12-20/h5-6,8-15H,3-4,7H2,1-2H3 |
InChI Key |
FIAXKEMRWVDFOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-7-[(2-methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11153413.png)
![2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11153417.png)

![6-isopropyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153430.png)
![7-[(2-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11153432.png)
![3-[(3-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11153433.png)
![ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11153439.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide](/img/structure/B11153459.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside](/img/structure/B11153462.png)
![3-hydroxy-1-methyl-4-[(4-methylpiperidin-1-yl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11153470.png)
![(3beta)-Cholest-5-en-3-yl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11153481.png)
![7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11153486.png)

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B11153500.png)
